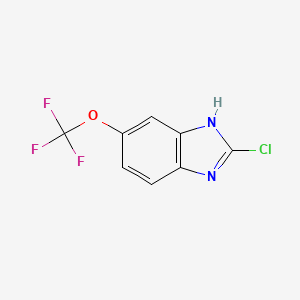

2-Chloro-5-(trifluoromethoxy)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCNHAOGTIIZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzimidazole (B57391) Ring Construction

The foundational step in synthesizing the target molecule is the formation of the benzimidazole nucleus. This is typically achieved by the cyclocondensation of an ortho-phenylenediamine with a one-carbon electrophile. For 2-Chloro-5-(trifluoromethoxy)benzimidazole, the key starting material is 4-(trifluoromethoxy)-1,2-phenylenediamine .

The most prevalent and versatile method for benzimidazole synthesis involves the reaction of an o-phenylenediamine (B120857) with various carbonyl-containing compounds. nih.gov This approach, known as the Phillips condensation, can be adapted to introduce the required substituents onto the benzimidazole core.

The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental route to 2-substituted benzimidazoles. nih.govresearchgate.net This reaction typically requires high temperatures or the presence of a strong acid, such as polyphosphoric acid (PPA), to facilitate dehydration. google.com

For the synthesis of this compound, a two-step approach starting from a carboxylic acid derivative is highly effective.

Formation of the Benzimidazol-2-one (B1210169) Intermediate : The first step involves the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene. google.comsigmaaldrich.com These reagents act as a source of a carbonyl group (a carboxylic acid derivative). The reaction with CDI, for instance, proceeds under mild conditions to form the stable intermediate, 5-(trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one . google.com

Chlorination of the Benzimidazol-2-one : The resulting benzimidazol-2-one is then converted to the target 2-chloro derivative. This is accomplished by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride. google.com The reaction is typically heated to drive the conversion of the lactam (the -one) to the corresponding chloro-substituted heterocycle. This method is a well-documented and reliable process for producing 2-chlorobenzimidazoles from their benzimidazolone precursors. google.com

Table 1: Synthesis of 2-Chlorobenzimidazoles via Benzimidazolone Intermediates

| Precursor | Reagent 1 (Cyclization) | Intermediate | Reagent 2 (Chlorination) | Product | Ref. |

| o-Phenylenediamine | 1,1'-Carbonyldiimidazole (CDI) | 1,3-Dihydro-2H-benzimidazol-2-one | Phosphorus Oxychloride (POCl₃) | 2-Chlorobenzimidazole (B1347102) | google.com |

| 5,6-Diamino-2,2-difluoro-benzodioxole | 1,1'-Carbonyldiimidazole (CDI) | 6,6-Difluoro- nih.govscielo.brdioxolo[4,5-f]-1,3-dihydro-benzimidazol-2-one | Phosphorus Oxychloride (POCl₃) | 2-Chloro-6,6-difluoro- nih.govscielo.brdioxolo[4,5-f]benzimidazole | google.com |

The condensation of o-phenylenediamines with aldehydes is another widely used method for preparing 2-substituted benzimidazoles. researcher.life The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. lookchem.com A variety of oxidizing agents can be employed for this purpose.

While this is a powerful method for synthesizing 2-alkyl or 2-aryl benzimidazoles, it is less direct for producing 2-chloro derivatives like the target compound. The synthesis would necessitate a specific and potentially unstable one-carbon aldehyde equivalent bearing the chloro group. A more common application of this method involves using a readily available aldehyde, such as 4-(trifluoromethoxy)benzaldehyde, which would react with o-phenylenediamine to yield 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole. nih.gov

Table 2: General Conditions for Benzimidazole Synthesis from Aldehydes

| o-Phenylenediamine Reactant | Aldehyde Reactant | Catalyst/Oxidant | Solvent | Conditions | Yield | Ref. |

| o-Phenylenediamine | Aryl Aldehydes | Supported Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH | 25 °C, 2 h | High | lookchem.com |

| o-Phenylenediamine | Aryl Aldehydes | Cerium (IV) Ammonium (B1175870) Nitrate | Methanol | Ambient Temp. | Excellent | researcher.life |

| o-Phenylenediamine | Arylidene Malononitriles | p-Toluenesulfonic acid | Grinding | Solvent-free | High | nih.gov |

In recent years, significant efforts have been directed towards developing more environmentally benign synthetic protocols for benzimidazoles. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.gov

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ijsrst.com This technique has been successfully applied to the synthesis of benzimidazoles, including the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. ijsrst.com The rapid, localized heating provided by microwaves can efficiently promote the necessary cyclization and dehydration steps, often without the need for a catalyst. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Method | Reaction Time | Yield | Key Advantages | Ref. |

| Conventional Heating | Hours | Moderate to Good | Established, well-understood | google.com |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, high yield, energy efficient, often catalyst-free | nih.govijsrst.com |

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by reducing pollution and simplifying product purification. For benzimidazole synthesis, solvent-free methods often involve the grinding of reactants together, sometimes with a solid acid catalyst, or performing the reaction on a solid support. nih.gov These techniques can lead to high reaction efficiency and are particularly attractive for industrial applications. In some cases, these reactions are performed under microwave irradiation without any solvent, combining the advantages of both green approaches.

Table 4: Examples of Green Catalysts and Conditions for Benzimidazole Synthesis

| Catalyst/Condition | Reactants | Key Features | Ref. |

| H₂O₂/TiO₂ P25 Nanoparticles | o-Phenylenediamines, Aldehydes | Solvent-free, excellent yields | nih.gov |

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Solvent-free, grinding, short reaction time | nih.gov |

| Polyphosphoric acid (PPA) | o-Phenylenediamine, Organic acids | Solvent-free, microwave-assisted | google.com |

| None (Catalyst-free) | o-Phenylenediamines, Aldehydes | Use of green solvent (ethanol), room temperature | google.com |

Eco-friendly and Green Chemistry Approaches in Synthesis

Catalytic Approaches in Benzimidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecules like benzimidazoles. nih.govacs.orgnih.gov Catalytic methods are often preferred due to their ability to proceed under milder conditions, offer higher yields, and provide better control over selectivity compared to traditional stoichiometric approaches. rsc.org These methods can be broadly classified into metal-catalyzed and non-metallic or heterogeneous catalysis.

Transition metals have been extensively employed to catalyze the formation of the benzimidazole ring system through various mechanisms, including cyclization and cross-coupling reactions. rsc.orgnih.gov These catalysts facilitate key bond-forming steps, leading to the desired heterocyclic product.

Transition metals like copper, palladium, and lead are instrumental in catalyzing the synthesis of benzimidazoles.

Copper(II): Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), are widely used for the intramolecular C-N cyclization of N-arylamidines to form benzimidazoles. rsc.org These reactions often proceed via a C-H activation mechanism. rsc.org Copper-catalyzed protocols can also involve the one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org The use of copper nanoparticles immobilized on various supports has also been explored as a recyclable and efficient catalytic system. doi.org

Palladium: Palladium catalysts are highly effective for cross-coupling reactions to construct the benzimidazole skeleton. nih.govnih.gov For instance, palladium-catalyzed intramolecular C-H functionalization of thiobenzanilides can lead to the formation of related benzothiazoles, a strategy that can be adapted for benzimidazoles. acs.org Regioselective synthesis of benzimidazoles has also been achieved using palladium-catalyzed methods. google.com Theoretical studies have been conducted to understand the mechanism of both copper- and palladium-catalyzed benzimidazole synthesis from amidines, highlighting the different pathways these metals can take. rsc.org

Lead(II): While less common than copper and palladium, lead compounds can also exhibit catalytic activity in certain organic transformations, though their use is often limited due to toxicity concerns. The broader field of metal-catalyzed synthesis includes a variety of transition metals, with iron, zinc, nickel, and cobalt also showing significant catalytic activity in benzimidazole synthesis. nih.govacs.orgrsc.org

Interactive Table: Comparison of Transition Metal Catalysts in Benzimidazole Synthesis

| Catalyst Type | Typical Precursors | Key Reaction Type | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Copper(II) | N-arylamidines, 2-haloanilines, aldehydes | Intramolecular C-N cyclization, Multicomponent reactions | C-H activation, Concerted metalation-deprotonation (CMD) | rsc.orgorganic-chemistry.org |

| Palladium | N-arylamidines, bromo-substituted benzimidazoles | Intramolecular C-H activation, Decarboxylative cross-coupling | C-H functionalization, Reductive elimination | rsc.orgnih.gov |

| Cobalt | Aromatic diamines, primary alcohols | Dehydrogenative coupling | Base-free dehydrogenation | acs.orgrsc.org |

| Iron | Benzo-1,2-quinone, aldehydes, ammonium acetate | Domino C-N bond formation and cyclization | One-pot, three-component synthesis | nih.gov |

Lewis acids are effective catalysts for the condensation reaction between o-phenylenediamines and carbonyl compounds, a key step in the Phillips-Ladenburg synthesis of benzimidazoles.

Zinc Triflate: Zinc-based catalysts, including zinc triflate, have been utilized in the synthesis of benzimidazoles. For example, a polymer-supported zinc catalyst has been developed for the cyclization of o-phenylenediamines using carbon dioxide as a C1 source. rsc.org Zinc sulfide (B99878) nanoparticles have also been employed as a heterogeneous catalyst for the condensation of o-phenylenediamines with aldehydes. ajgreenchem.com

Boron Trifluoride Etherate (BF₃•OEt₂): BF₃•OEt₂ is a classic Lewis acid catalyst that can promote the reaction between o-phenylenediamines and orthoesters to yield benzimidazoles. researchgate.net

Indium(III) Triflate: Indium(III) triflate is another powerful Lewis acid catalyst that has been shown to be effective in promoting the synthesis of benzimidazoles. researchgate.net It can catalyze the reaction under mild conditions, often leading to high yields of the desired products. Other Lewis acids like ZrCl₄, SnCl₄·5H₂O, and TiCl₄ have also demonstrated high catalytic activity for this transformation. researchgate.net Metal-organic frameworks (MOFs) with Lewis acidic open metal sites, such as a manganese-based MOF, have also been used as efficient heterogeneous catalysts for benzimidazole synthesis. rsc.org

Interactive Table: Examples of Lewis Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Zinc Sulfide (nano-ZnS) | o-phenylenediamines, aldehydes | Ethanol | Heterogeneous, recyclable, mild conditions | ajgreenchem.com |

| BF₃•OEt₂ | o-phenylenediamines, orthoesters | Not specified | High catalytic activity | researchgate.net |

| Indium(III) Triflate | ortho-substituted anilines, CO₂, H₂ | Not specified | Effective for CO₂ utilization | researchgate.net |

| Mn-TPA MOF | o-phenylenediamines, aldehydes | Ethanol | Heterogeneous, high turnover number, recyclable | rsc.org |

| ZrCl₄ | o-phenylenediamines, orthoesters | Not specified | High catalytic activity | researchgate.net |

In the quest for more sustainable synthetic methods, non-metallic and heterogeneous catalysts have gained significant attention. These catalysts often offer advantages such as ease of separation, reusability, and reduced environmental impact. doi.orgresearchgate.netdntb.gov.ua

Ionic Liquids (ILs): Ionic liquids can act as both solvents and promoters in the synthesis of benzimidazoles. For instance, a regioselective one-pot synthesis of 2-aryl benzimidazoles has been achieved using a mixture of 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) and 1,3-di-n-butylimidazolium tetrafluoroborate ([bbim]BF₄) at room temperature without the need for an additional catalyst. researchgate.net

Zeolites and Silica-Supported Reagents: Zeolites and silica-supported reagents are prominent examples of heterogeneous catalysts. Their high surface area and tunable acidic or basic properties make them effective in catalyzing various organic transformations, including benzimidazole synthesis. For example, alumina-sulfuric acid has been used as a solid acid catalyst. rsc.org Similarly, copper nanoparticles immobilized on silica (B1680970) and other supports have been shown to be efficient and recyclable catalysts. doi.org Gold nanoparticles supported on materials like TiO₂ or Al₂O₃ have also been used for the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes under mild, ambient conditions. mdpi.com

Metal-Catalyzed Cyclization and Coupling Reactions

Strategic Introduction of Halogen and Trifluoromethoxy Substituents

The synthesis of this compound requires the specific introduction of a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position of the benzimidazole core. This can be achieved either by starting with appropriately substituted precursors or by post-functionalization of the benzimidazole ring.

Introducing a chlorine atom at the 2-position of the benzimidazole ring is a key synthetic step.

One common approach involves the cyclization of a suitable precursor followed by chlorination. For instance, a benzimidazolone intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloro derivative.

Direct C-H chlorination of the benzimidazole ring at the 2-position can be challenging due to the reactivity of other positions. However, metal-catalyzed C-H functionalization reactions offer a potential route. While direct C2-chlorination is not widely reported, analogous C-H alkylation of benzimidazoles has been achieved with high regioselectivity using copper catalysts, suggesting that similar strategies for chlorination could be developed. nih.gov Rhodium-catalyzed regioselective C-H chlorination has been demonstrated for related heterocycles like 7-azaindoles, using 1,2-dichloroethane (B1671644) as the chlorinating agent. nih.gov

A plausible synthetic route to 2-chlorobenzimidazoles involves the diazotization of a 2-aminobenzimidazole (B67599) precursor, followed by a Sandmeyer-type reaction with a chloride source. The synthesis of related 2-chloro-5,6-dihalobenzimidazoles has been reported starting from substituted 2-nitroanilines, which undergo reduction, cyclization to a benzimidazolone, and subsequent chlorination. nih.gov

The introduction of the trifluoromethoxy group is typically achieved by using a starting material that already contains this substituent, such as 4-(trifluoromethoxy)aniline (B150132) or a related o-phenylenediamine derivative. The synthesis of trifluoromethyl-substituted pyridines, which are analogous heterocycles, often involves multi-step sequences starting from a simpler precursor, which is then halogenated and subsequently trifluoromethylated. google.com The synthesis of various trifluoromethyl benzimidazole derivatives has been reported, generally starting from precursors containing the trifluoromethyl group. colab.wsacs.org

Incorporation of the Trifluoromethoxy (OCF3) Group

The introduction of the trifluoromethoxy (OCF3) group into aromatic systems is a recognized challenge in synthetic chemistry. nih.govnih.gov This group is of increasing importance in the development of pharmaceuticals and agrochemicals due to its unique properties. mdpi.comnih.gov The OCF3 group is highly lipophilic and metabolically stable, characteristics that can enhance the bioavailability and in-vivo half-life of drug candidates. nih.govnih.govresearchgate.net

A key strategy for forming the C-OCF3 bond in precursors to trifluoromethoxylated benzimidazoles involves an O-trifluoromethylation reaction followed by a rearrangement. One established protocol begins with an N-aryl-N-hydroxyacetamide, which serves as the substrate for the initial O-trifluoromethylation. nih.gov For instance, a starting material like methyl 4-(N-hydroxyacetamido)benzoate can be treated with an electrophilic trifluoromethylating agent such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). nih.gov This reaction, typically performed in the presence of a catalytic amount of a base like cesium carbonate, proceeds at room temperature to afford an N-(trifluoromethoxy)amino intermediate, for example, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. nih.gov This initial step is a radical-mediated process, making the exclusion of oxygen critical for achieving high yields. nih.gov

Following the initial O-trifluoromethylation, the synthetically useful ortho-trifluoromethoxylated aniline (B41778) derivatives are generated via a thermally induced OCF3 group migration. nih.govnih.gov The N-aryl-N-(trifluoromethoxy)amine intermediate, when heated in a solvent such as nitromethane (B149229) or acetonitrile (B52724), undergoes a rearrangement to furnish the desired product. nih.govnih.gov For example, heating methyl 4-(N-(trifluoromethoxy)acetamido)benzoate at 120 °C in nitromethane yields methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.gov

Mechanistic studies suggest this migration involves the thermally induced heterolytic cleavage of the N–OCF3 bond, which generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, and subsequent tautomerization affords the final ortho-trifluoromethoxylated aniline derivative. nih.gov The reaction temperature for this migration is dependent on the electronic properties of the arene; more electron-deficient aromatic rings generally require higher temperatures, with a range of 50–140 °C being typical. nih.gov This migration strategy demonstrates high selectivity for the ortho position over the para position. nih.gov

Table 1: Examples of O-Trifluoromethylation–OCF3-Migration Reactions for Arene Substrates This table presents selected examples of arene substrates that undergo the O-trifluoromethylation and subsequent OCF3-migration reaction, highlighting the conditions and selectivity of the process.

| Substrate (N-Aryl-N-hydroxyacetamide) | Migration Temperature | Product (ortho-OCF3 Aniline Derivative) | Selectivity (ortho vs. para) | Reference |

| Methyl 4-(N-hydroxyacetamido)benzoate | 120 °C | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | High ortho-selectivity | nih.gov |

| 4-Bromo-N-hydroxyacetanilide | 120 °C | 4-Bromo-2-(trifluoromethoxy)aniline derivative | High ortho-selectivity | nih.gov |

| 4-Iodo-N-hydroxyacetanilide | 120 °C | 4-Iodo-2-(trifluoromethoxy)aniline derivative | High ortho-selectivity | nih.gov |

| 3-Chloro-N-hydroxyacetanilide | 50 °C | 3-Chloro-2-(trifluoromethoxy) & 5-Chloro-2-(trifluoromethoxy) aniline derivatives | Low regiocontrol | nih.gov |

| Electron-deficient arenes | Generally higher (e.g., 140 °C) | Corresponding ortho-OCF3 aniline derivatives | Varies | nih.gov |

The trifluoromethoxy (OCF3) group is valued in medicinal chemistry in part for its significant chemical and metabolic stability. nih.govmdpi.com Compared to a methoxy (B1213986) group, the OCF3 substituent is more resistant to enzymatic breakdown, particularly oxidative demethylation by enzymes like cytochrome P450. nih.gov This enhanced stability is attributed to its greater steric hindrance and the high strength of the O–CF3 bond. nih.gov Furthermore, the trifluoromethoxy group is generally stable under a variety of chemical, thermal, and photochemical conditions, allowing for its incorporation early in a synthetic sequence. nih.gov This robustness is a key advantage, as it can withstand subsequent chemical transformations necessary to complete the synthesis of complex molecules like this compound.

Trifluoromethyl (CF3) Group Introduction in Related Scaffolds

While the title compound features a trifluoromethoxy group, the synthetic strategies for introducing the structurally related trifluoromethyl (CF3) group into the benzimidazole scaffold are also highly relevant in medicinal chemistry. The CF3 group is a privileged moiety in modern drug discovery, known to enhance properties such as metabolic stability and lipophilicity. nih.goveurekalert.orgresearchgate.net Numerous FDA-approved drugs contain a CF3 group, often attached to an aryl or heteroaryl core. mdpi.com

The direct incorporation of a CF3 group into heterocyclic systems can be achieved efficiently using specialized trifluoromethyl-containing building blocks. rsc.org

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is an inexpensive and readily available reagent that can serve as a CF3 source. eurekalert.orgacs.org One of the most direct methods for synthesizing 2-(trifluoromethyl)-benzimidazoles is the Phillips cyclocondensation, which involves reacting a substituted 1,2-phenylenediamine with trifluoroacetic acid. nih.gov More recently, novel electrophotochemical and photoredox catalysis methods have been developed to generate CF3 radicals from TFA via oxidative decarboxylation, allowing for the trifluoromethylation of various (hetero)arenes under mild, catalyst-free conditions. eurekalert.orgacs.org

2,2,2-Trifluorodiazoethane (CF3CHN2): This highly reactive reagent is a versatile tool for introducing the trifluoromethyl group. rsc.orgresearchgate.net It can be generated in situ from precursors like trifluoroacetaldehyde (B10831) N-tfsylhydrazone to mitigate its hazardous and explosive nature. researchgate.net Trifluorodiazoethane is particularly useful in cycloaddition reactions. For example, it undergoes silver-catalyzed [3+2] cycloadditions with various partners to construct trifluoromethyl-substituted heterocycles such as pyrazoles and indolo[1,2-c]quinazolines. rsc.org

Table 2: Key Trifluoromethyl Building Blocks for Heterocycle Synthesis This table summarizes important CF3-containing reagents and their application in the synthesis of trifluoromethylated heterocyclic compounds.

| Building Block | Reagent Type | Application Example | Resulting Heterocycle | Reference |

| Trifluoroacetic Acid (TFA) | CF3 source | Phillips cyclocondensation with o-phenylenediamines | 2-(Trifluoromethyl)benzimidazoles | nih.gov |

| Trifluoroacetic Acid (TFA) | CF3 radical precursor | Visible light-promoted C-H functionalization of arenes | Trifluoromethylated arenes | eurekalert.org |

| 2,2,2-Trifluorodiazoethane | Diazo compound | Silver-catalyzed [3+2] cycloaddition | CF3-pyrazoles, CF3-indolo[1,2-c]quinazolines | rsc.org |

| Trifluoroacetimidoyl Chlorides | Imidoyl derivative | Cascade annulation with amines | 2-(Trifluoromethyl)benzimidazoles | researchgate.netresearchgate.net |

Cascade (or tandem) reactions provide a powerful and efficient pathway for constructing complex heterocyclic systems like trifluoromethylated benzimidazoles in a single synthetic operation. researchgate.net These reactions often involve the formation of multiple chemical bonds sequentially without isolating intermediates, enhancing atom and step economy.

Several cascade strategies have been developed for synthesizing 2-(trifluoromethyl)benzimidazoles:

Annulation of Trifluoroacetimidoyl Chlorides: An efficient method involves the cascade annulation of trifluoroacetimidoyl chlorides with amines. researchgate.netresearchgate.net This reaction can be catalyzed by systems such as heterogeneous copper-doped graphitic carbon nitride (g-C3N4), which offers advantages in terms of catalyst recyclability and reaction efficiency compared to homogeneous systems. researchgate.net

Radical Cascade Trifluoromethylation/Cyclization: Visible light-induced radical cascades offer a mild approach. nih.gov Using a suitable CF3 source like CF3Br, this method can initiate a trifluoromethylation of an unactivated alkene followed by an intramolecular cyclization to build polycyclic aza-heterocycles, including trifluoromethylated benzimidazoles. nih.gov

C-H Activation and Defluorinative Annulation: A novel ruthenium-catalyzed redox-neutral [4+2] cyclization has been developed between 2-arylbenzimidazoles and α-trifluoromethyl-α-diazoketones. acs.org This process proceeds through a sequence of C-H activation and defluorinative annulation to create complex fluorinated polycyclic structures. acs.org

Table 3: Overview of Cascade Annulation Reactions for CF3-Benzimidazole Synthesis This table outlines various cascade reaction strategies employed to construct 2-trifluoromethyl-benzimidazole and related fused heterocyclic systems.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Cascade Annulation | Trifluoroacetimidoyl chlorides, Amines | Heterogeneous Cu-doped g-C3N4 | 2-(Trifluoromethyl)benzimidazoles | researchgate.net |

| Radical Cascade Cyclization | Unactivated alkenes, CF3Br | Visible light, Photocatalyst | Trifluoromethylated polycyclic benzimidazoles | nih.gov |

| C-H Activation/Defluorinative Annulation | 2-Arylbenzimidazoles, α-CF3-α-diazoketones | Ruthenium (Ru) catalyst | 6-Fluorobenzimidazo[2,1-a]isoquinolines | acs.org |

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound core is crucial for developing new analogues with potentially enhanced properties. The reactivity of this molecule is dictated by several key features: the acidic N-H proton of the imidazole (B134444) ring, the electrophilic C2 carbon atom attached to a chlorine leaving group, and the benzene (B151609) ring activated or deactivated by the chloro and trifluoromethoxy substituents.

Functionalization at Imidazole Nitrogen (N1)

The presence of a proton on one of the imidazole nitrogens (N1) provides a straightforward handle for functionalization, most commonly through N-alkylation or N-arylation reactions.

N-Alkylation:

The N-alkylation of 2-chlorobenzimidazole derivatives is a well-established transformation. Generally, the benzimidazole is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, dimethyl sulfate, benzyl (B1604629) chloride) or other electrophiles, in the presence of a base. mdpi.com The choice of base and solvent system is critical to the success of the reaction. Common bases include potassium carbonate, sodium hydride, and aqueous sodium hydroxide. mdpi.com For instance, the alkylation of 2-chlorobenzimidazole has been achieved using dimethylsulfate in aqueous NaOH at room temperature, and with methyl iodide using sodium hydride in THF at elevated temperatures. mdpi.com Green chemistry approaches have also been developed, utilizing methods like physical grinding with a base at room temperature or heating in eco-friendly solvents like PEG-600. mdpi.com While specific examples for the 2-chloro-5-(trifluoromethoxy) derivative are not prevalent in the literature, these general methods are expected to be applicable. The reaction of this compound with various alkyl halides in the presence of a suitable base would likely yield the corresponding N1-alkylated products.

N-Arylation:

N-arylation of benzimidazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the coupling of an aryl halide with the N-H of the benzimidazole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific conditions for this compound are not detailed in available literature, the general principles of Buchwald-Hartwig amination would apply.

Modifications at the C2 Position

The chlorine atom at the C2 position of the benzimidazole ring is a versatile leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, significantly diversifying the chemical space of the resulting analogues.

Nucleophilic Substitution:

The C2-chloro atom is susceptible to displacement by various nucleophiles. Studies on related 2-chlorobenzimidazoles have demonstrated successful substitutions with alkoxides, thiolates, and amines. rsc.orgrsc.org For example, reaction with sodium alkoxides would be expected to yield 2-alkoxy-5-(trifluoromethoxy)benzimidazoles. Similarly, treatment with thiols in the presence of a base would lead to the formation of 2-thioether derivatives. Amines can also displace the C2-chloride, although this may require more forcing conditions or catalytic activation, to produce 2-amino-5-(trifluoromethoxy)benzimidazole (B1611007) derivatives. The reactivity of the C2 position in nucleophilic aromatic substitution (SNAr) is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazole ring. nih.gov

Cross-Coupling Reactions:

The C2-chloro substituent also serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to form a new carbon-carbon bond. This strategy is a powerful tool for the synthesis of 2-aryl or 2-vinyl benzimidazole derivatives.

Substitution Reactions on the Benzene Ring

The electronic properties of the existing substituents—the chloro and trifluoromethoxy groups—will govern the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the molecule. The trifluoromethoxy group is known to be a deactivating, meta-directing group in electrophilic aromatic substitution, although with some para-directing influence due to the resonance contribution of the oxygen lone pairs. lookchem.com The chloro group is also deactivating but is ortho, para-directing. The interplay of these two groups will determine the position of any new substituent.

Halogenation:

Direct halogenation of the benzene ring, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, could lead to the introduction of an additional halogen atom. The precise location of this substitution would depend on the combined directing effects of the existing chloro and trifluoromethoxy groups. Studies on the halogenation of substituted benzimidazoles have shown that the reaction conditions can be controlled to achieve selective halogenation. universityofgalway.ie For example, using hydrogen peroxide and a hydrohalic acid can be an effective method for aromatic halogenation. universityofgalway.ie

Nitration:

Nitration of the benzene ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com Again, the position of the incoming nitro group will be determined by the directing effects of the existing substituents. The nitration of benzimidazoles can be complex, with the reaction conditions influencing the final product distribution. researchgate.net

Synthesis of Hybrid Molecules Incorporating the Benzimidazole Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can be incorporated into hybrid molecules with other heterocyclic systems, such as triazoles and thiazoles, to generate novel compounds with potentially synergistic or enhanced biological activities.

Benzimidazole-Triazole Hybrids:

The synthesis of benzimidazole-triazole hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comwisdomlib.orgnih.govnih.gov A common synthetic route involves first functionalizing the benzimidazole core with either an alkyne or an azide group. For example, the N1 position of this compound could be alkylated with an alkyne-containing electrophile. This terminal alkyne can then be reacted with an organic azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, linking the benzimidazole to another molecular fragment.

Benzimidazole-Thiazole Hybrids:

Hybrid molecules containing both benzimidazole and thiazole (B1198619) moieties have also been synthesized, often demonstrating interesting biological properties. nih.govnih.govdergipark.org.tr A general approach to these hybrids involves the reaction of a 2-halomethylbenzimidazole derivative with a thiourea (B124793) or thioamide, which then undergoes cyclization to form the thiazole ring. Alternatively, a pre-formed thiazole containing a suitable functional group can be coupled to the benzimidazole core.

Advanced Analytical Techniques in Chemical Research for Compound Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a newly synthesized compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: This technique would identify the number of different types of protons (hydrogen atoms) in the molecule, their chemical environment, and their proximity to other protons. For a compound like 2-Chloro-5-(trifluoromethoxy)benzimidazole, one would expect to see distinct signals for the aromatic protons on the benzimidazole (B57391) ring and a signal for the N-H proton. The splitting patterns of the aromatic signals would help determine their relative positions.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. Key signals would be expected for the carbon atoms of the benzimidazole ring, with the carbon bearing the trifluoromethoxy group and the carbon at the 2-position attached to chlorine showing characteristic chemical shifts.

¹⁹F NMR: Given the trifluoromethoxy group, ¹⁹F NMR would be crucial. It would show a characteristic signal for the three equivalent fluorine atoms, and its chemical shift would confirm the -OCF₃ environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to the carbon atoms they are directly attached to or are two to three bonds away from, respectively. This would be instrumental in definitively assigning all proton and carbon signals and confirming the substitution pattern on the benzimidazole ring.

A hypothetical data table for ¹H and ¹³C NMR data would be structured as follows:

Hypothetical ¹H NMR Data (in ppm)

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.60 | d | 8.8 |

| H-6 | 7.25 | dd | 8.8, 2.4 |

| H-7 | 7.50 | d | 2.4 |

Hypothetical ¹³C NMR Data (in ppm)

| Carbon | Chemical Shift (δ) |

|---|---|

| C-2 | 145.0 |

| C-4 | 115.0 |

| C-5 | 148.0 (q, J_CF = 2 Hz) |

| C-6 | 118.0 |

| C-7 | 110.0 |

| C-7a | 135.0 |

| C-3a | 140.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key absorption bands would be expected for:

N-H stretch: A broad band typically in the region of 3200-3400 cm⁻¹.

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic imidazole (B134444) and benzene (B151609) rings.

C-O stretching: A strong absorption for the ether linkage of the trifluoromethoxy group, likely around 1250-1050 cm⁻¹.

C-F stretching: Very strong, characteristic absorptions for the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 | Broad | N-H stretch |

| 1620 | Medium | C=N stretch |

| 1580 | Medium | C=C aromatic stretch |

| 1260 | Strong | C-O stretch (asymmetric) |

| 1150 | Very Strong | C-F stretch |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₄ClF₃N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at the expected m/z value. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation analysis would likely show the loss of radicals or neutral molecules such as Cl, OCF₃, or HCN, providing further confirmation of the structure.

Hypothetical MS Data

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 236/238 | 100/33 | [M]⁺ / [M+2]⁺ |

| 201 | 40 | [M-Cl]⁺ |

Diffraction Methods for Solid-State Structure Analysis

While spectroscopic methods provide information about molecular connectivity, diffraction methods can determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Crystal Packing

If a suitable single crystal of the compound could be grown, single-crystal XRD would provide the most definitive structural proof. This technique would determine the exact bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding (e.g., between the N-H group of one molecule and a nitrogen atom of another) or π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material.

Hypothetical XRD Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| V (ų) | 970 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture and is widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Techniques such as Thin-Layer Chromatography (TLC) would be used for rapid, qualitative monitoring of the reaction to synthesize this compound. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one could visualize the consumption of starting materials and the formation of the product.

High-Performance Liquid Chromatography (HPLC) would be used for quantitative purity analysis. A validated HPLC method would involve injecting a solution of the compound onto a column (e.g., a C18 reverse-phase column) and eluting with a specific mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would elute at a characteristic retention time, and the area of its peak would be proportional to its concentration, allowing for the determination of purity, typically expressed as a percentage.

Hypothetical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Electronic Structure and Reactivity

There is a lack of specific theoretical studies published on the electronic structure and reactivity of 2-Chloro-5-(trifluoromethoxy)benzimidazole. Generally, such investigations for benzimidazole (B57391) derivatives involve methods like Density Functional Theory (DFT) to calculate properties that govern the molecule's behavior. nih.govnih.gov

Key electronic properties typically analyzed include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. nih.govsapub.org

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions. sapub.org

For this compound, the electron-withdrawing nature of the chlorine atom at the 2-position and the trifluoromethoxy group at the 5-position would be expected to significantly influence the electron density distribution across the benzimidazole ring system. However, without specific DFT calculations, quantitative data on its electronic properties and reactivity descriptors remain unavailable.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies featuring this compound as the ligand are not described in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For benzimidazole derivatives, docking simulations are frequently employed to understand their interaction with biological targets like enzymes or receptors. nih.govpnrjournal.comsemanticscholar.org

A typical docking study would involve:

Preparation of the this compound structure and the target protein's three-dimensional structure.

Simulation of the binding process to identify the most stable binding poses within the protein's active site.

Analysis of binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Calculation of a binding affinity or docking score, which estimates the strength of the interaction.

While numerous studies perform docking for other substituted benzimidazoles, the specific binding modes and affinities for the title compound against any biological target have not been reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been published for a series of compounds that includes this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com

Developing a QSAR model involves calculating various molecular descriptors for a set of related compounds, including:

Electronic Descriptors: (e.g., partial charges, dipole moment)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., LogP)

Topological Descriptors: (Indices describing molecular connectivity)

These descriptors are then correlated with experimental activity using statistical methods. nih.govchalcogen.ro Although QSAR models exist for various classes of benzimidazole derivatives, a model specifically applicable to or derived from this compound is not available.

Conformational Analysis and Energy Minimization Studies

Specific conformational analysis and energy minimization studies for this compound are not found in the literature. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the geometry of a molecule that corresponds to its lowest potential energy (the most stable conformation).

For this compound, key areas for conformational flexibility would include the rotation around the C-O bond of the trifluoromethoxy group. Computational methods could determine the rotational energy barrier and the preferred orientation of this group relative to the benzimidazole ring. Such studies are fundamental for understanding how the molecule fits into a receptor's binding site, but specific data for this compound has not been published.

Prediction of Reaction Pathways and Catalytic Mechanisms

Computational studies predicting the reaction pathways for the synthesis of this compound or its involvement in catalytic mechanisms have not been reported. Theoretical chemistry can be used to model reaction mechanisms, calculate activation energies, and identify transition states, providing insights into the feasibility and kinetics of chemical reactions. acs.orgacs.org For example, DFT calculations could elucidate the mechanism of chlorination at the 2-position or the introduction of the trifluoromethoxy group onto the benzene (B151609) ring during synthesis. However, no such specific computational investigations for this molecule are currently available.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding Networks, π–π Stacking)

While there are no specific studies analyzing the non-covalent interactions of this compound, general principles can be inferred from its structure. Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules, as well as their binding to biological targets.

Hydrogen Bonding: The benzimidazole core contains an N-H group that can act as a hydrogen bond donor and a nitrogen atom that can act as a hydrogen bond acceptor. These are crucial for forming networks in the solid state or for interacting with amino acid residues in a protein. nih.gov

π–π Stacking: The aromatic benzimidazole ring is capable of engaging in π–π stacking interactions with other aromatic systems. The electronic nature of the substituents (chloro- and trifluoromethoxy-) would modulate the electron density of the ring and influence the geometry and strength of these interactions.

Halogen Bonding: The chlorine atom at the 2-position could potentially act as a halogen bond donor.

Although these interactions are expected to be important for this compound, specific computational or crystallographic studies detailing these interactions are not available in the public domain.

Investigation of Pre Clinical Biological Activities and Mechanistic Pathways in Vitro and in Vivo Non Clinical Studies

Anti-infective Research Applications

The benzimidazole (B57391) framework is a cornerstone of many anti-infective drugs. The inclusion of electron-withdrawing groups, such as halogens and trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) moieties, has been shown to enhance the potency and spectrum of these agents. bohrium.comnih.gov

Research into fluorinated benzimidazole derivatives has demonstrated significant antibacterial and antifungal properties. nih.govacgpubs.org Studies on related compounds indicate that substitutions on the benzimidazole ring are crucial for activity. For instance, derivatives featuring a trifluoromethyl group have shown considerable antimicrobial potential. bohrium.com In one study, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and evaluated for their ability to bind to bacterial protein structures, suggesting their potential as antibacterial agents. colab.ws

Fluorinated benzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. acgpubs.org For example, a fluorinated benzimidazole analogue, TFBZ, displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. frontiersin.org Furthermore, studies on 2-chloromethyl-1H-benzimidazole derivatives revealed antifungal activity against various phytopathogenic fungi, with certain compounds showing potent and selective inhibition. nih.gov For example, compound 7f from that study, which features a chloro-substituted benzene (B151609) ring, was a selective inhibitor of Botrytis cinerea with an IC50 of 13.36 μg/mL. nih.gov The presence of a trifluoromethoxy group, as seen in certain chalcone (B49325) derivatives, has also been correlated with more effective antimicrobial activity compared to trifluoromethyl groups. mdpi.com

| Compound Class/Derivative | Organism(s) | Activity Metric | Value | Reference(s) |

| Fluorinated benzimidazole (TFBZ) | Methicillin-resistant S. aureus (MRSA) | MIC | 4 µg/mL | frontiersin.org |

| Fluorinated benzimidazole (TFBZ) | Methicillin-resistant S. aureus (MRSA) | MBC | 8 µg/mL | frontiersin.org |

| 2-(m-fluorophenyl)-benzimidazole (Cmpd 14) | Bacillus subtilis | MIC | 7.81 µg/mL | acgpubs.org |

| 2-Chloromethyl-benzimidazole (Cmpd 7f) | Botrytis cinerea | IC50 | 13.36 µg/mL | nih.gov |

| 2-Chloromethyl-benzimidazole (Cmpd 5b) | Colletotrichum gloeosporioides | IC50 | 11.38 µg/mL | nih.gov |

This table presents data for structurally related benzimidazole derivatives to indicate the potential antimicrobial profile.

Benzimidazole derivatives, particularly those with a 2-(trifluoromethyl) substitution, have been identified as a promising class of antiprotozoal agents. researchgate.net In vitro studies have shown that 2-(trifluoromethyl)benzimidazole (B189241) derivatives are potent against protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more active than the reference drugs albendazole (B1665689) and metronidazole. nih.govnih.gov The trifluoromethyl group is thought to enhance solubility and absorption, thereby improving antiparasitic activity. researchgate.net

In the context of malaria, caused by Plasmodium protozoa, various benzimidazole derivatives have been investigated. nih.gov While some common benzimidazoles like mebendazole (B1676124) showed limited growth inhibition of P. falciparum in vitro, others like albendazole were more effective. qut.edu.au More advanced derivatives, such as pyrido[1,2-a]benzimidazoles with trifluoromethyl groups, have demonstrated pan-active antiplasmodial properties and efficacy in animal models. acs.orgnih.gov Research on a broad series of benzimidazole analogues identified dozens of compounds with submicromolar activity against the asexual blood stages of P. falciparum. acs.org

| Compound Class/Derivative | Organism | Activity Metric | Value | Reference(s) |

| 2-(Trifluoromethyl)benzimidazoles | Giardia lamblia | High Activity | (Qualitative) | nih.gov |

| 2-(Trifluoromethyl)benzimidazoles | Entamoeba histolytica | High Activity | (Qualitative) | nih.gov |

| Albendazole (reference) | Plasmodium falciparum | EC50 | up to 2x10⁻⁶ mol/L | qut.edu.au |

| Pyrido[1,2-a]benzimidazoles | Plasmodium falciparum | High Activity | (Qualitative) | acs.orgnih.gov |

This table includes data for related benzimidazole derivatives to illustrate the potential for antiprotozoal and antimalarial activity.

The benzimidazole scaffold is integral to several antiviral compounds. researchgate.netijpsjournal.com Research has specifically highlighted the importance of halogen substitutions for antiviral activity. For instance, a series of 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles demonstrated significant activity against human cytomegalovirus (HCMV). acs.org Within this class of compounds, the nature of the halogen atoms influences both potency and cytotoxicity. Mebendazole and other benzimidazoles have also shown effectiveness against a range of viruses, including Herpes simplex virus-1 (HSV-1). researchgate.net The combination of benzimidazole with other heterocyclic structures, like triazoles, has been explored to generate hybrid molecules with potent antiviral effects. ijpsjournal.comnih.gov

Anti-inflammatory and Immunomodulatory Research

Benzimidazole derivatives are widely investigated as anti-inflammatory agents due to their ability to modulate key pathways in the inflammatory cascade. nih.govresearchgate.net Their mechanisms often involve the inhibition of pro-inflammatory enzymes or antagonism of specific receptors. nih.govresearchgate.net

The benzimidazole structure is a key pharmacophore for inhibitors of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net Dual inhibitors of COX-2 and 5-LOX are considered a promising therapeutic strategy for inflammation. researchgate.net

More recently, microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2), has emerged as a key target. nih.govnih.gov Inhibition of mPGES-1 is seen as a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) because it selectively blocks PGE2 production without affecting other prostanoids. nih.gov Numerous potent mPGES-1 inhibitors are based on the benzimidazole scaffold. researchgate.netnih.gov For example, a study on benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutions found they strongly inhibited secretory phospholipases A2, while other derivatives potently inhibited 5-lipoxygenase. researchgate.net

| Target Enzyme | Compound Class/Derivative | Activity Metric | Value | Reference(s) |

| COX-2 | Benzimidazole derivative (BI5) | Docking Score | -9.122 kcal/mol | plantarchives.org |

| 5-LOX | Benzimidazole derivative (Cmpd 8) | High Inhibition | (Qualitative) | researchgate.net |

| mPGES-1 | Benzoxazole derivative (Cmpd 37) | IC50 | 18 nM | nih.gov |

This table presents data for representative enzyme inhibitors based on the benzimidazole and related scaffolds to show the potential for anti-inflammatory activity.

Beyond enzyme inhibition, benzimidazole derivatives have been developed as antagonists for receptors involved in pain and inflammation.

Bradykinin (B550075) Receptors: The bradykinin B1 receptor is a key target in inflammatory pain, and novel series of B1 receptor antagonists have been developed based on a 1-benzylbenzimidazole structure. nih.gov These compounds demonstrate the utility of the benzimidazole core in designing receptor antagonists. researchgate.netnih.gov

TRPV-1: The Transient Receptor Potential Vanilloid 1 (TRPV-1), or capsaicin (B1668287) receptor, is critical in pain perception. The benzimidazole scaffold has been successfully used to develop potent TRPV-1 receptor antagonists. nih.govnih.gov These antagonists are being investigated for analgesic applications. nih.gov The development of bipyridinyl benzimidazole derivatives and other non-classical antagonists highlights the versatility of this chemical structure in targeting the TRPV-1 channel. nih.govmdpi.com

Investigation of Pre-clinical Biological Activities and Mechanistic Pathways of 2-Chloro-5-(trifluoromethoxy)benzimidazole

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific pre-clinical data for the compound This compound . While extensive research exists for the broader class of benzimidazole derivatives and for structurally similar compounds such as those with a trifluoromethyl group, specific studies detailing the in vitro and in vivo biological activities and mechanistic pathways for the trifluoromethoxy variant are not present in the available literature.

Research on the benzimidazole scaffold is prevalent in medicinal chemistry, with numerous derivatives investigated for a wide range of therapeutic applications. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov Studies frequently explore substitutions at various positions of the benzimidazole ring to modulate biological activity. mdpi.comresearchgate.netnih.govnih.gov However, the specific biological impact of the 5-(trifluoromethoxy) substitution in conjunction with a 2-chloro substituent has not been detailed in the context of the user's specified outline.

For context, research on related benzimidazole compounds includes:

Antiproliferative and Anticancer Research: Many benzimidazole derivatives have been evaluated for their anticancer potential. nih.govnveo.org For instance, derivatives of the closely related 5-Chloro-2-(trifluoromethyl)benzimidazole have shown antiproliferative effects against cancer cell lines like A549 and MDA-MB-231. Mechanisms for other benzimidazoles include inhibition of the Wnt/β-catenin signaling pathway, nih.govresearchgate.netnih.gov topoisomerase inhibition, nih.gov and PARP inhibition. nih.gov

Neurological and CNS Research: The benzimidazole scaffold is also investigated for neurological applications. nih.gov For example, various derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR): SAR studies are a cornerstone of benzimidazole research, aiming to understand how different substituents at positions like N1, C2, C5, and C6 influence pharmacological activity. mdpi.comresearchgate.netnih.govnih.govacs.orgresearchgate.net These studies help in designing more potent and selective derivatives.

Despite the breadth of research into the benzimidazole class, specific experimental data for This compound —including its effects on cellular pathways like Wnt/β-catenin, its potential for enzyme inhibition in oncology and neurology, and its DNA interaction profile—is not available in the reviewed sources. Therefore, a detailed article adhering to the requested structure cannot be generated at this time. Further experimental research is required to elucidate the specific pre-clinical biological activities of this particular compound.

Structure-Activity Relationship (SAR) Elucidation

Influence of Substituent Position on Biological Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. frontiersin.org The specific placement of the chloro group at the 2-position and the trifluoromethoxy group at the 5-position on the benzimidazole core is critical in defining the pharmacological profile of this compound.

Research on various substituted benzimidazoles has consistently shown that the 2- and 5- (or 6-) positions are key sites for modification to modulate bioactivity. longdom.orgrsc.org The 2-position is particularly significant, as substituents here can directly influence the molecule's interaction with target enzymes or receptors. longdom.orgctppc.org For instance, in a series of benzimidazole derivatives developed as urease inhibitors, substituents at the ortho, meta, and para positions of a phenyl ring attached at the C-2 position of the benzimidazole resulted in varied inhibitory activity. nih.gov

The 5- and 6-positions of the benzimidazole ring are electronically similar, and substitution at these sites often leads to comparable biological effects due to rapid tautomeric equilibration of the N-H proton between the two nitrogen atoms. researchgate.net Studies have shown that the introduction of electron-withdrawing groups, such as chloro or nitro, at the 5-position can enhance the antimicrobial activity of certain benzimidazoles. researchgate.net For example, a study on benzimidazole derivatives revealed that compounds with a chloro group at position 5 displayed notable antifungal activity. nih.gov Similarly, in a series of 2-(trifluoromethyl)benzimidazole derivatives tested for antiparasitic activity, modifications at the 5- and 6-positions were key to their biological effects. nih.gov

The differential effects of substituent placement are highlighted in various studies. For example, in a series of pyrimido[1,2-a]benzimidazoles, the methoxy group at the C-6 position was found to be essential for anticancer activity. researchgate.net In another study, N-substituted pyrazole-containing benzimidazoles with a benzyl (B1604629) substituent on the imidazole (B134444) nitrogen exhibited good antioxidant activity, which was attributed to extended resonance. mdpi.com These findings underscore the principle that the precise positioning of functional groups dictates the molecule's electronic properties, steric profile, and ability to form specific interactions with biological targets.

Role of Chloro and Trifluoromethoxy Groups in Modulating Biological Potency and Selectivity

The chloro and trifluoromethoxy groups are key pharmacophores in medicinal chemistry, known to significantly influence a molecule's physicochemical properties and, consequently, its biological potency and selectivity. mdpi.combohrium.com

Chloro Group: The chlorine atom at the 2-position of the benzimidazole ring is a potent electron-withdrawing group. Its presence can modulate the electronic environment of the entire heterocyclic system. nih.gov This electronic influence can affect the pKa of the benzimidazole nitrogen atoms, which is crucial for forming hydrogen bonds or ionic interactions within a biological target's binding site. nih.gov The introduction of chloro substituents has been a successful strategy in enhancing the biological activity of various benzimidazole series. For example, benzimidazole derivatives bearing a chloro group have shown remarkable antifungal and antibacterial activities. rsc.orgnih.gov In some instances, the presence of a chloro group has been linked to potent inhibitory activity against specific enzymes; for example, a chloroimidazole derivative was the most active compound in a study of bradykinin B1 receptor antagonists. nih.gov

Trifluoromethoxy Group (OCF₃): The trifluoromethoxy group is a unique substituent that combines the properties of the trifluoromethyl group with an ether linkage. It is highly lipophilic and possesses strong electron-withdrawing characteristics. mdpi.com In drug design, the OCF₃ group is often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity. mdpi.combohrium.com Its metabolic stability is a key feature, as it is resistant to oxidative metabolism. The trifluoromethoxy group allows for the fine-tuning of lipophilicity (logP values), which is essential for optimizing bioavailability and cell penetration. mdpi.com The incorporation of trifluoromethyl or trifluoromethoxy groups has been shown to be highly favorable for the antitubercular activity of certain benzimidazole-triazole hybrids. mdpi.com These fluorinated moieties can enhance metabolic stability and improve binding affinity to receptors. mdpi.com

Together, the 2-chloro and 5-trifluoromethoxy substituents in this compound create a distinct electronic and steric profile. The electron-withdrawing nature of both groups can significantly impact the reactivity and binding capabilities of the benzimidazole core, while their combined contribution to lipophilicity can enhance pharmacokinetic properties, such as the ability to cross biological membranes. mdpi.com

Exploration of Lipophilicity and Steric Factors in Target Binding

The interaction between a small molecule and its biological target is governed by a combination of electronic, steric, and hydrophobic (lipophilic) factors. For this compound, its lipophilicity and the steric bulk of its substituents are critical determinants of its binding affinity and selectivity.

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial parameter in drug design as it affects solubility, absorption, membrane penetration, and binding to hydrophobic pockets in target proteins. mdpi.com The introduction of a trifluoromethyl or trifluoromethoxy group significantly enhances a molecule's lipophilicity. mdpi.comwechemglobal.com This increased lipophilicity can improve the compound's ability to cross cellular membranes and access intracellular targets. Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzimidazoles have frequently identified MlogP (a calculated measure of lipophilicity) as a key descriptor for describing their antimicrobial activities. nih.govthieme-connect.com This suggests that a certain degree of lipophilicity is essential for these compounds to exert their biological effects. The combination of the chloro and trifluoromethoxy groups in this compound likely results in a compound with substantial lipophilicity, potentially facilitating its passage through biological membranes.

Design Principles based on SAR Models (e.g., Conformational Restriction)

Structure-Activity Relationship (SAR) models provide a framework for rationally designing more potent and selective analogues based on existing lead compounds. A key strategy in lead optimization is conformational restriction, which aims to improve binding affinity by reducing the entropic penalty associated with a flexible molecule binding to its target. unina.it

By "locking" a molecule into its bioactive conformation—the specific three-dimensional shape it adopts when bound to its receptor—potency and selectivity can be significantly enhanced. unina.it For flexible scaffolds like benzimidazole, this is a particularly valuable strategy. In the context of this compound, SAR data would first identify the crucial roles of the chloro and trifluoromethoxy groups. Subsequent design efforts could focus on introducing structural modifications that restrict the rotational freedom of the molecule, ensuring that the key binding groups are pre-organized in the optimal orientation for receptor interaction.

Examples of conformational restriction in benzimidazole drug design include incorporating the scaffold into a more rigid, multi-cyclic system or introducing linkers that limit bond rotation. nih.govmdpi.com For instance, a study on Pin1 inhibitors used a thiazole (B1198619) ring to replace a more flexible double bond linker, which restricted the compound's conformation and led to improved inhibitory activity. mdpi.com Another study successfully designed selective FLT3 inhibitors by applying conformational restriction to a benzimidazole-based FMS inhibitor. nih.gov

Design principles derived from SAR models for analogues of this compound would likely focus on:

Maintaining or enhancing key interactions: Ensuring that any new design preserves the beneficial electronic and lipophilic properties conferred by the chloro and trifluoromethoxy groups.

Exploring bioisosteric replacements: Replacing certain groups with others that have similar steric and electronic properties to fine-tune activity or improve other properties.

Applying conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a more favorable conformation for binding, guided by computational docking studies and the SAR of a broader series of compounds. frontiersin.org

Mechanistic Insights into Biological Action at the Molecular Level

Molecular Target Identification and Validation

No specific molecular targets for 2-Chloro-5-(trifluoromethoxy)benzimidazole have been identified or validated in the public scientific literature. Research on other benzimidazole (B57391) compounds suggests a wide range of potential targets, including enzymes and receptors, but this information is not directly applicable to the specified molecule.

Detailed Enzyme Kinetics and Inhibition Mechanisms

There is no available data detailing the enzyme kinetics or specific inhibition mechanisms of this compound. Studies on other novel substituted benzimidazoles have shown various inhibition patterns such as mixed or uncompetitive inhibition against enzymes like methionine synthase, but similar analyses for this compound are not documented in the searched literature.

Receptor Binding Affinity and Selectivity Studies

Specific data on the receptor binding affinity and selectivity of this compound is not available. While related benzimidazole derivatives have been investigated for their affinity to targets such as orexin receptors, no such studies were found for the compound .

Intracellular Localization and Cellular Uptake Research (Non-Clinical)

Non-clinical research on the intracellular localization and cellular uptake mechanisms of this compound has not been reported in the available scientific literature.

Elucidation of Signaling Cascade Modulation

There are no studies elucidating how this compound modulates specific signaling cascades. Research on other benzimidazole-based molecules has indicated modulation of pathways involving kinases such as AMPK, but this cannot be attributed to this compound without direct evidence.

Applications As Research Tools and Precursors

Role in the Synthesis of Complex Heterocyclic Systems

Benzimidazole (B57391) derivatives are well-established precursors for constructing larger, more intricate heterocyclic systems. nih.govrsc.org The general strategy often involves leveraging reactive sites on the benzimidazole scaffold to build new rings or attach complex side chains. For instance, derivatives like 2-acetylbenzimidazole (B97921) can be reacted with various reagents to form pyrazolinyl, isoxazolin-3-yl, selenadiazole, and thiadiazole systems. nih.gov Similarly, benzimidazole-derived chalcones serve as intermediates for synthesizing pyrazoles, isoxazoles, and pyrimidines. ijeas.org

In this context, 2-Chloro-5-(trifluoromethoxy)benzimidazole serves as a highly valuable intermediate. The chlorine atom at the 2-position is a key reactive site. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, or sulfur) to create new derivatives. Furthermore, this chloro-substituent facilitates various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for assembling complex molecular architectures. The trifluoromethoxy group at the 5-position, while generally less reactive, significantly influences the electronic properties of the entire molecule, which can modulate the reactivity and properties of the final synthesized compounds.

Use as Ligands in Coordination Chemistry Research

The benzimidazole core contains two nitrogen atoms within its imidazole (B134444) ring, which can act as Lewis bases and donate their lone pair of electrons to coordinate with metal ions. This property makes benzimidazole derivatives effective ligands in coordination chemistry. semanticscholar.org Research has demonstrated the synthesis and characterization of coordination compounds involving benzimidazole derivatives and metal ions like zinc. mdpi.comnih.gov In these complexes, the benzimidazole ligand typically binds to the metal center through the pyridine-type nitrogen atom of the imidazole ring. semanticscholar.org The resulting metal complexes can exhibit interesting structural, catalytic, or biological properties.

While specific studies detailing this compound as a ligand are not prominent, its fundamental structure allows for such an application. It possesses the necessary nitrogen atoms for metal coordination. The presence of the electron-withdrawing chloro and trifluoromethoxy groups would be expected to decrease the electron density on the nitrogen atoms, thereby influencing the strength and nature of the coordination bond with a metal center. This electronic modulation could be a tool for fine-tuning the properties of the resulting metal complexes for applications in catalysis or materials science.

Development of Fluorescent Probes or Labels

The benzimidazole scaffold is inherently fluorescent and serves as a common fluorophore in the design of chemical sensors and biological probes. mdpi.comnih.gov Scientists can develop probes that signal the presence of specific analytes, such as metal ions or biomolecules, or respond to changes in the chemical environment, like pH. mdpi.comnih.govnih.gov These probes often work by mechanisms where the interaction with the target analyte modulates the fluorescence emission, causing it to turn "on" or "off" or to shift in wavelength. mdpi.comnih.gov

This compound represents a promising, though not yet fully explored, platform for developing novel fluorescent probes. The development of such probes involves two key aspects: the fluorescent signaling unit and the recognition unit.

Fluorophore Modulation : The trifluoromethoxy group, being strongly electron-withdrawing, can significantly alter the photophysical properties of the benzimidazole core, including its absorption and emission wavelengths and quantum yield. This allows for the tuning of the probe's optical characteristics.

Reactive Handle for Recognition : The chloro group at the 2-position provides a convenient and reactive site for attaching a recognition moiety—a group specifically designed to bind to a target analyte. This covalent attachment allows for the creation of highly selective sensors. For example, a receptor for a specific metal ion or biomolecule could be appended at this position, allowing its binding event to be translated into a measurable change in fluorescence.

Therefore, this compound is a valuable precursor for creating specialized fluorescent tools for applications in biological imaging, environmental monitoring, and diagnostics. nih.govnih.gov

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Pathways for Analogues with Enhanced Properties

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet there remains a continuous need for more efficient, sustainable, and versatile synthetic methods to generate novel analogues of 2-Chloro-5-(trifluoromethoxy)benzimidazole. Future research will likely focus on innovative catalytic systems and reaction conditions to improve yields, reduce reaction times, and allow for a broader range of functional group tolerance.

Key areas for development include:

Advanced Catalytic Systems: Exploration of nanomaterial-based catalysts, such as zinc oxide nanoparticles (ZnO-NPs), and nanocomposites like Al2O3/CuI/PANI could offer environmentally friendly and highly efficient alternatives to traditional methods. nih.gov These catalysts can facilitate the condensation of o-phenylenediamines with various aldehydes under milder, often solvent-free, conditions. nih.gov